2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, a piperazine ring, and an oxazole ring
Properties
IUPAC Name |
2-(furan-2-yl)-5-(4-prop-2-ynylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-2-5-18-6-8-19(9-7-18)15-12(11-16)17-14(21-15)13-4-3-10-20-13/h1,3-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERXOQXQRLHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions. The piperazine ring is often introduced via nucleophilic substitution reactions.
The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving nitriles and appropriate electrophiles under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound’s unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with various biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis by binding to key enzymes involved in metabolic pathways . This binding disrupts the normal function of the enzymes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Furan-2-yl-1-(2-oxo-2-p-tolyl-ethyl)-pyrimidin-1-ium, bromide
- 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride
Uniqueness
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, a piperazine ring, and an oxazole ring, which imparts distinct chemical and biological properties
Biological Activity
2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves multiple steps, starting with the preparation of furan and piperazine intermediates. The final product is synthesized through cyclization reactions involving nitriles and electrophiles under controlled conditions, often utilizing catalysts like palladium or copper salts.
Key Chemical Reactions
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Converts furan to furanones | Potassium permanganate, chromium trioxide |
| Reduction | Reduces nitrile to amines | Lithium aluminum hydride |
| Substitution | Forms substituted piperazine derivatives | Alkyl halides, acyl chlorides |
The primary mechanism of action for this compound involves its interaction with specific molecular targets in Mycobacterium tuberculosis. It is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes involved in metabolic pathways, making it a candidate for anti-tubercular therapy.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis.
- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Preliminary data suggest it may have anti-inflammatory properties, although further studies are needed to confirm these effects.
Case Studies and Research Findings
Recent studies have focused on the compound's potential as an anti-tubercular agent. For instance:
- A study published in ACS Omega highlighted its efficacy against resistant strains of Mycobacterium tuberculosis, showing a significant reduction in bacterial load in vitro .
Comparative Studies
Comparative analyses with similar compounds reveal that this compound possesses unique structural features that enhance its biological activity. For example:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anti-tubercular | 5.0 |
| Compound B | Cytotoxicity | 10.0 |
| Target Compound | Anti-tubercular | 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
